An In-depth Technical Guide to the Chemical Properties and Synthesis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate
An In-depth Technical Guide to the Chemical Properties and Synthesis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of 4-Bromo-2-chloro-6-methylphenyl chloroacetate. As this compound is not extensively documented in readily available literature, this document synthesizes information from related chemical structures and established reaction mechanisms to provide a predictive yet scientifically grounded resource for researchers.
Compound Identity and Structure
4-Bromo-2-chloro-6-methylphenyl chloroacetate is a substituted aromatic ester. Its structure is characterized by a phenyl ring substituted with bromine, chlorine, and a methyl group, with a chloroacetate moiety attached via an ester linkage.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 4-Bromo-2-chloro-6-methylphenyl 2-chloroacetate | N/A |
| Molecular Formula | C9H7BrCl2O2 | N/A |
| Molecular Weight | 297.96 g/mol | N/A |
| CAS Number | Not assigned | N/A |
| Precursor CAS | 7530-27-0 (for 4-Bromo-2-chloro-6-methylphenol) | [1] |
The absence of a dedicated CAS number suggests that 4-Bromo-2-chloro-6-methylphenyl chloroacetate is likely a novel or infrequently synthesized compound. Therefore, its properties must be inferred from its constituent parts and analogous structures.
Predicted Physicochemical Properties
The physical and chemical properties of 4-Bromo-2-chloro-6-methylphenyl chloroacetate are anticipated to be influenced by the halogenated and methylated phenyl ring, as well as the reactive chloroacetate group.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |
| Appearance | Colorless to light-yellow solid or oil | Based on similar substituted phenyl acetates. |
| Melting Point | Expected to be a low-melting solid | The precursor, 4-bromo-2-chloro-6-methylphenol, is a solid. Esterification may lower the melting point. |
| Boiling Point | High, with decomposition likely at atmospheric pressure | Aromatic esters with similar molecular weights have high boiling points and are often distilled under vacuum. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) | The hydrophobic nature of the substituted phenyl ring and the ester functionality suggest poor water solubility. |
Proposed Synthesis Pathway
The most direct and logical synthesis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate involves the esterification of 4-Bromo-2-chloro-6-methylphenol with a chloroacetylating agent. This is a standard and well-documented reaction in organic chemistry.
Experimental Protocol: Synthesis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate
Objective: To synthesize 4-Bromo-2-chloro-6-methylphenyl chloroacetate via esterification of 4-Bromo-2-chloro-6-methylphenol.
Materials:
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4-Bromo-2-chloro-6-methylphenol (CAS: 7530-27-0)
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Chloroacetyl chloride (CAS: 79-04-9)
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Anhydrous dichloromethane (DCM)
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Triethylamine (TEA) or Pyridine
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5% Hydrochloric acid solution
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Reflux condenser (optional, for temperature control)
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-Bromo-2-chloro-6-methylphenol in anhydrous dichloromethane.
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Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the hydrochloric acid byproduct.
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Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermic reaction between the phenol and the highly reactive acyl chloride.
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Addition of Chloroacetyl Chloride: Slowly add 1.1 equivalents of chloroacetyl chloride dropwise to the stirred reaction mixture via a dropping funnel. Maintain the temperature below 10°C during the addition. The formation of a precipitate (the hydrochloride salt of the base) is expected.
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Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting phenol.
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Workup:
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl solution (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification:
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization if the product is a solid.
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Diagram of the Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of 4-Bromo-2-chloro-6-methylphenyl chloroacetate.
Chemical Reactivity
The chemical reactivity of 4-Bromo-2-chloro-6-methylphenyl chloroacetate is dictated by two primary functional regions: the chloroacetate ester and the substituted aromatic ring.
Reactivity of the Chloroacetate Moiety
The chloroacetate group is a versatile functional handle for further chemical transformations.
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Nucleophilic Substitution: The chlorine atom on the acetyl group is susceptible to nucleophilic substitution.[2] This allows for the introduction of a wide range of functional groups, making this compound a potentially useful intermediate in organic synthesis. Common nucleophiles include amines, thiols, and carboxylates.
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Claisen Condensation: Chloroacetate esters can participate in Claisen condensation reactions, which are fundamental carbon-carbon bond-forming reactions in organic chemistry.
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Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-Bromo-2-chloro-6-methylphenol and chloroacetic acid.
Reactivity of the Aromatic Ring
The substituted phenyl ring can undergo several types of reactions, although the existing substituents will influence the regioselectivity and reaction rates.
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Electrophilic Aromatic Substitution: The electron-donating methyl group and the weakly deactivating, ortho-para directing halogens will direct incoming electrophiles. However, the ring is already heavily substituted, which may lead to steric hindrance and a mixture of products.
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Nucleophilic Aromatic Substitution: The presence of electron-withdrawing halogen atoms can make the ring susceptible to nucleophilic aromatic substitution, particularly under forcing conditions.
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Cross-Coupling Reactions: The bromine atom on the aromatic ring is a suitable handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.
Predicted Spectroscopic Data
While experimental spectra for 4-Bromo-2-chloro-6-methylphenyl chloroacetate are not available, its characteristic spectroscopic features can be predicted based on the analysis of its functional groups and related compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals | Rationale |
| ¹H NMR | Aromatic protons (singlets or doublets, δ 7.0-7.5 ppm), Methylene protons of chloroacetate (singlet, δ ~4.3-4.8 ppm), Methyl protons (singlet, δ ~2.2-2.5 ppm) | Chemical shifts are estimated based on typical values for substituted phenyl esters and chloroacetates. |
| ¹³C NMR | Carbonyl carbon (δ ~165-170 ppm), Aromatic carbons (δ ~110-155 ppm), Methylene carbon of chloroacetate (δ ~40-45 ppm), Methyl carbon (δ ~15-20 ppm) | Based on standard chemical shift ranges for these functional groups. |
| IR Spectroscopy | Strong C=O stretch (ester) at ~1760-1780 cm⁻¹, C-O stretch at ~1100-1250 cm⁻¹, C-Cl stretch at ~650-800 cm⁻¹, Aromatic C-H and C=C stretches | These are characteristic vibrational frequencies for the functional groups present in the molecule.[3] |
| Mass Spectrometry | A molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and two chlorine atoms. | The isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will result in a distinctive pattern of peaks for the molecular ion and fragment ions. |
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-Bromo-2-chloro-6-methylphenyl chloroacetate is not available. Therefore, precautions should be based on the known hazards of its precursor and related compounds.
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Precursor Hazards: 4-Bromo-2-chloro-6-methylphenol is a substituted phenol and should be handled with care. Phenolic compounds are often corrosive and can cause skin and eye irritation.
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Chloroacetate Hazards: Chloroacetates are alkylating agents and should be considered toxic and potentially harmful if inhaled, ingested, or absorbed through the skin.
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General Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust, vapors, or mists.
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Prevent contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
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Potential Applications
Given its chemical structure, 4-Bromo-2-chloro-6-methylphenyl chloroacetate could serve as a valuable intermediate in several areas of chemical research and development:
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Medicinal Chemistry: The substituted phenyl moiety is a common scaffold in pharmacologically active molecules. The chloroacetate group allows for the attachment of various side chains to explore structure-activity relationships.
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Agrochemicals: Many pesticides and herbicides contain halogenated aromatic rings. This compound could be a precursor for the synthesis of new agrochemicals.
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Materials Science: Aryl esters are sometimes used in the synthesis of polymers and liquid crystals. The specific substitution pattern of this molecule could impart unique properties to such materials.
Conclusion
4-Bromo-2-chloro-6-methylphenyl chloroacetate is a compound with significant potential as a synthetic intermediate. While direct experimental data is scarce, a thorough understanding of its chemical properties and reactivity can be derived from the well-established chemistry of its constituent functional groups. The proposed synthesis is straightforward and utilizes common laboratory reagents and techniques. Researchers working with this or similar compounds should exercise caution and adhere to strict safety protocols due to the predicted hazards. This guide provides a solid foundation for the safe handling, synthesis, and further investigation of this intriguing molecule.
References
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Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides. PMC - NIH. [Link]
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Allyl chloroacetate. PubChem. [Link]
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Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Applicable Chemistry. [Link]
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Reduction of Substituted Phenyl 2-Chloroacetates at Silver Cathodes: Electrosynthesis of Coumarins. ResearchGate. [Link]
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Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides. Organic Letters. [Link]
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Acetic acid, chloro-, phenyl ester. NIST WebBook. [Link]
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4-Bromo-2-chloro-6-methylphenyl isocyanate. Georganics. [Link]
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FT-IR spectrum of ethyl chloroacetate. ResearchGate. [Link]
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Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. [Link]
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The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
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Reactivity of Substituted Charged Phenyl Radicals Toward Components of Nucleic Acids. PubMed. [Link]
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4-Bromo-2-Chloro-6-Methylpyridine. IndiaMART. [Link]
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Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
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Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]
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Prepartion of 4 Bromo 2 Chloroacetanilde. Scribd. [Link]
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Enhanced Ester Dechloroacetylation through Transesterification with Trimethoxyborane. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Working with Hazardous Chemicals. Organic Syntheses. [Link]
- Process for producing 4-bromo-2-chlorophenols.
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Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. [Link]
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Method for the Synthesis and Bioavailability of Phenol-4- Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. Open Access Journals. [Link]

